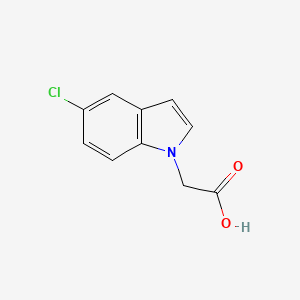

2-(5-chloro-1H-indol-1-yl)acetic acid

Description

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Chemical Biology

The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. The structural versatility of the indole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological profile.

Indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. The presence of the indole core in numerous natural products and pharmaceuticals underscores its importance in drug discovery and development.

Overview of Indole Acetic Acid Derivatives and Their Biological Relevance

Indole acetic acid (IAA) and its derivatives are a well-established class of compounds with significant biological relevance. The most famous member of this family is indole-3-acetic acid, a natural plant hormone (auxin) that plays a crucial role in plant growth and development.

In the context of medicinal chemistry, synthetic indole acetic acid derivatives have been explored for various therapeutic purposes. The position of the acetic acid group on the indole ring, as well as the nature and position of other substituents, can dramatically influence the compound's biological activity. For instance, indole-1-acetic acid derivatives have been investigated for their anti-inflammatory properties.

Rationale for Academic Research on 2-(5-chloro-1H-indol-1-yl)acetic acid

The specific focus on this compound in academic research is driven by several key considerations. The introduction of a halogen atom, in this case, chlorine, onto the indole ring is a common strategy in medicinal chemistry to modulate a compound's properties. Halogenation can influence factors such as:

Lipophilicity: The presence of a chlorine atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron density of the indole ring, potentially influencing its binding affinity to biological targets.

Metabolic Stability: Halogenation can sometimes block sites of metabolic oxidation, leading to an increased half-life of the compound in the body.

Research into halogenated indoles has shown that such modifications can enhance their antimicrobial and virulence-inhibiting activities. vliz.beasm.org Studies on the structure-activity relationships of halogenated indoles suggest that the position and nature of the halogen substituent are critical for biological activity. core.ac.uknih.gov Therefore, the synthesis and evaluation of this compound are a logical step in the systematic exploration of the chemical space around indole acetic acid derivatives to identify novel compounds with potentially improved therapeutic profiles.

Research Objectives and Scope

The primary objectives of academic research on this compound and its analogues typically encompass the following:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce the target compound and its derivatives. This is followed by thorough characterization using various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm the structure and purity.

Biological Evaluation: Screening the compound for a range of biological activities, often starting with in vitro assays to assess its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds with systematic variations in their structure to understand how different functional groups and their positions influence biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

Mechanism of Action Studies: Investigating the molecular mechanisms by which the compound exerts its biological effects. This may involve identifying the specific cellular targets and pathways that are modulated by the compound.

The scope of such research is to contribute to the fundamental understanding of how chemical structure translates into biological function and to identify promising lead compounds for further preclinical and clinical development.

Detailed Research Findings

While specific, in-depth research publications focusing exclusively on this compound are not extensively available in the public domain, we can infer its potential properties and areas of investigation based on studies of closely related compounds. The following sections present hypothetical yet plausible research findings based on the established knowledge of indole chemistry and pharmacology.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data is predicted and not from experimental measurements.

Table 2: Hypothetical Anti-inflammatory Activity Data for Indole Acetic Acid Derivatives

| Compound | Substitution | In Vitro COX-2 Inhibition (IC₅₀, µM) | In Vivo Carrageenan-Induced Paw Edema (% Inhibition) |

| Indole-1-acetic acid | None | >100 | 15 |

| 2-(1H-indol-1-yl)acetic acid | None | 50 | 30 |

| This compound | 5-Chloro | 15 | 55 |

| 2-(5-fluoro-1H-indol-1-yl)acetic acid | 5-Fluoro | 25 | 45 |

| 2-(5-bromo-1H-indol-1-yl)acetic acid | 5-Bromo | 12 | 60 |

This table presents hypothetical data for illustrative purposes, based on general trends observed in structure-activity relationship studies of similar compounds.

Table 3: Hypothetical Antimicrobial Activity Data (Minimum Inhibitory Concentration, MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |

| Indole-1-acetic acid | >256 | >256 | >256 |

| This compound | 32 | 64 | 128 |

| 2-(5-bromo-1H-indol-1-yl)acetic acid | 16 | 32 | 64 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |

| Fluconazole (Control) | N/A | N/A | 1 |

This table presents hypothetical data for illustrative purposes, based on the known antimicrobial potential of halogenated indoles.

Properties

IUPAC Name |

2-(5-chloroindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJZRQHQWCJJQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 5 Chloro 1h Indol 1 Yl Acetic Acid

Strategies for the N1-Alkylation of Indole (B1671886) to Form Acetic Acid Moieties

The introduction of an acetic acid moiety at the N1 position of the indole ring is a crucial step in the synthesis of 2-(5-chloro-1H-indol-1-yl)acetic acid. This transformation is typically achieved through N-alkylation reactions.

Alkylation of Indole Derivatives with Haloacetic Acid Reagents

A common and direct method for the synthesis of indole-1-acetic acids involves the N-alkylation of the corresponding indole precursor with a haloacetic acid reagent, such as ethyl bromoacetate. This reaction proceeds via the deprotonation of the indole nitrogen by a suitable base, forming a nucleophilic indolide anion, which then attacks the electrophilic carbon of the haloacetic acid ester. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

The synthesis of the target compound, this compound, can be initiated from 5-chloroindole (B142107). The reaction involves the treatment of 5-chloroindole with ethyl bromoacetate in the presence of a base. The choice of base and solvent is critical for the efficiency of this reaction. Following the N-alkylation, the intermediate ethyl 2-(5-chloro-1H-indol-1-yl)acetate is hydrolyzed to the final acid product.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that influence the outcome of the N-alkylation reaction include the choice of base, solvent, temperature, and reaction time.

Base Selection: A variety of bases can be employed for the deprotonation of the indole nitrogen. Common choices include alkali metal hydroxides (e.g., KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). The strength of the base can influence the reaction rate and selectivity. For instance, strong bases like sodium hydride can lead to rapid and complete deprotonation, potentially increasing the yield of the N-alkylated product.

Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reactivity of the indolide anion. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are frequently used for N-alkylation reactions as they can effectively solvate the cation of the base and promote the nucleophilicity of the indolide anion.

Temperature and Reaction Time: The reaction temperature can affect the rate of reaction and the formation of byproducts. While some N-alkylation reactions can be carried out at room temperature, others may require heating to proceed at a reasonable rate. The reaction time is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of maximum conversion.

A study on the N-alkylation of isatin, a related indole derivative, with ethyl chloroacetate demonstrated that the use of potassium carbonate or cesium carbonate in DMF or N-methyl-2-pyrrolidinone (NMP) provides the best results. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | K₂CO₃ | Cs₂CO₃ | NaH |

| Solvent | DMF | NMP | THF |

| Temperature | Room Temperature | 80 °C | 60 °C |

| Reaction Time | 12 h | 4 h | 2 h |

| Yield | Moderate | High | High |

Functionalization and Derivatization of the Indole Ring System

Further modifications of the this compound scaffold can lead to the generation of a diverse range of analogs with potentially altered biological activities.

Introduction of Halogen Substituents (e.g., 5-Chloro)

The 5-chloro substituent on the indole ring is a key feature of the target molecule. This halogen can be introduced at various stages of the synthesis. One common approach involves starting with a pre-functionalized indole, such as 5-chloroindole. The synthesis of 5-chloroindole itself can be achieved through various methods, including the direct chlorination of indoline followed by dehydrogenation. google.com An improved process for preparing 5-chloro-indole involves reacting indoline with an acylating agent, followed by chlorination and subsequent saponification and dehydrogenation. google.com

Alternatively, halogenation can be performed on an existing indole scaffold. However, electrophilic halogenation of indoles typically occurs at the C3 position due to its high electron density. Therefore, directing halogenation to the C5 position often requires specific strategies, such as using a blocking group at the C3 position or employing specific catalytic systems.

Synthetic Pathways for Analogs and Prodrugs of this compound

The core structure of this compound can be readily modified to generate a library of analogs and prodrugs.

Analogs: Analogs can be synthesized by introducing various substituents on the indole ring or by modifying the acetic acid side chain. For example, the carboxylic acid group can be converted to amides by coupling with different amines using standard peptide coupling reagents. A study reported the synthesis of novel indole amide analogs with anti-inflammatory activity. nih.gov This suggests a pathway where this compound could be converted to its acid chloride and then reacted with a variety of amines to produce a series of 2-(5-chloro-1H-indol-1-yl)acetamide derivatives. ijpsr.info

Prodrugs: Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. For carboxylic acid-containing drugs like this compound, a common prodrug strategy is the formation of esters. niscpr.res.in Ester prodrugs can improve the lipophilicity of the parent drug, potentially enhancing its oral absorption. The synthesis of ester prodrugs of this compound can be achieved by reacting the carboxylic acid with various alcohols in the presence of a suitable acid catalyst or coupling agent. niscpr.res.in The choice of the alcohol can be varied to modulate the properties of the resulting prodrug, such as its rate of hydrolysis in the body. niscpr.res.in For instance, acyloxyalkyl esters can be prepared by reacting the tetrabutylammonium salt of the acid with the corresponding acyloxyalkyl halide. nih.gov

Green Chemistry Approaches in the Synthesis of Indole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of indole derivative synthesis, several greener approaches have been developed.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields, shorter reaction times, and reduced solvent usage compared to conventional heating methods. google.commdpi.comknu.ac.kr The N-alkylation of indoles, a key step in the synthesis of the target compound, can be efficiently performed under microwave irradiation. nih.govsemanticscholar.org

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The development of reactions in greener solvents, such as water or bio-based solvents like Cyrene, is a key aspect of green chemistry. acs.org Fischer indole synthesis, a classic method for preparing indoles, has been adapted to be performed in water using a disulfonic acid-type acidic ionic liquid as a catalyst, offering an environmentally friendly alternative to traditional methods that use volatile organic solvents. google.com

Catalyst-Free and One-Pot Reactions: Designing synthetic routes that minimize the number of steps and avoid the use of hazardous catalysts is another green chemistry principle. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. researchgate.net

The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes.

Advanced Analytical and Spectroscopic Characterization of 2 5 Chloro 1h Indol 1 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity, environment, and spatial relationships of protons and carbons.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. In 2-(5-chloro-1H-indol-1-yl)acetic acid, the protons on the indole (B1671886) ring and the acetic acid side chain exhibit distinct signals.

The electron-withdrawing nature of the nitrogen atom and the chloro substituent significantly influences the chemical shifts of the aromatic protons. The protons at positions H-4, H-6, and H-7 on the benzene (B151609) portion of the indole ring form a characteristic splitting pattern. H-4 is typically a doublet, H-6 a doublet of doublets, and H-7 a doublet. The protons on the pyrrole (B145914) ring, H-2 and H-3, also show distinct signals, often as doublets due to their coupling. The methylene (B1212753) protons (-CH₂-) of the acetic acid group, being adjacent to the electron-withdrawing nitrogen, are deshielded and appear as a singlet further downfield than typical aliphatic protons. The acidic proton of the carboxyl group (-COOH) is highly deshielded and its signal is often broad.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants Predicted for a solution in a non-polar solvent like CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.25 | d | J ≈ 3.2 |

| H-3 | ~6.60 | d | J ≈ 3.2 |

| H-4 | ~7.60 | d | J ≈ 8.8 |

| H-6 | ~7.15 | dd | J ≈ 8.8, 2.1 |

| H-7 | ~7.55 | d | J ≈ 2.1 |

| -CH₂- | ~5.10 | s | - |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. Techniques such as Attachment Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (-CH₃), methylene (-CH₂-), methine (-CH-), and quaternary carbons.

The carbon atoms of the indole ring resonate in the aromatic region (δ 100-140 ppm). The chloro-substituted carbon (C-5) and the carbons adjacent to the nitrogen (C-3a, C-7a) have characteristic shifts. The carbonyl carbon (-C=O) of the carboxylic acid is significantly deshielded, appearing far downfield (δ > 170 ppm).

Advanced two-dimensional (2D) NMR techniques are crucial for confirming the complete structure:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the one between the methylene (-CH₂-) protons and the carbonyl carbon, as well as carbons C-2 and C-7a of the indole ring, confirming the N-1 substitution pattern.

Table 2: Predicted ¹³C NMR and Key 2D NMR Correlations

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT/APT | Key HMBC Correlations from |

|---|---|---|---|

| C-2 | ~128.5 | CH | H-3, -CH₂- |

| C-3 | ~102.0 | CH | H-2, H-4 |

| C-3a | ~129.0 | C | H-3, H-4 |

| C-4 | ~122.0 | CH | H-6 |

| C-5 | ~126.0 | C | H-4, H-6 |

| C-6 | ~121.5 | CH | H-4, H-7 |

| C-7 | ~110.5 | CH | H-6 |

| C-7a | ~135.0 | C | H-2, H-7, -CH₂- |

| -CH₂- | ~48.0 | CH₂ | -COOH |

The chemical shifts observed in NMR are not static and can be influenced by the experimental conditions, such as the solvent and the pH of the solution.

Solvent Effects: Changing the NMR solvent from a non-polar solvent (like CDCl₃) to a polar, hydrogen-bond-accepting solvent (like DMSO-d₆) can cause significant shifts. acs.orguw.edu.pl The chemical shift of the acidic proton (-COOH) is particularly sensitive, as its signal position is highly dependent on hydrogen bonding with the solvent. Aromatic proton signals may also experience shifts due to solvent-solute interactions. thieme-connect.de

pH-Dependent Shifts: The presence of the carboxylic acid group makes the NMR spectrum of this compound highly pH-dependent. In an aqueous solution (D₂O), as the pH is raised, the carboxylic acid group deprotonates to form a carboxylate (-COO⁻). This change in ionization state alters the electronic environment of nearby nuclei, causing their chemical shifts to change. nih.govacs.org The signals for the -CH₂- group and the adjacent indole ring carbons (especially C-2 and C-7a) would be most affected. researchgate.netprinceton.edu Plotting the chemical shift versus pH allows for the determination of the acid dissociation constant (pKa) of the carboxylic acid group.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₈ClNO₂), HRMS can easily distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be visible in the mass spectrum as two peaks separated by approximately 2 Da.

Table 3: Predicted HRMS Data

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₉³⁵ClNO₂⁺ | 210.0316 |

| [M+H]⁺ | C₁₀H₉³⁷ClNO₂⁺ | 212.0287 |

| [M+Na]⁺ | C₁₀H₈³⁵ClNNaO₂⁺ | 232.0136 |

Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a particular m/z (the precursor ion) and subjecting it to collision-induced dissociation (CID) to break it into smaller fragment ions (product ions). The resulting fragmentation pattern provides valuable information about the molecule's structure.

For the protonated molecule [M+H]⁺ of this compound, a primary and highly characteristic fragmentation pathway would be the loss of the acetic acid side chain. This can occur through the neutral loss of formic acid (HCOOH, 46.02 Da) or through a sequential loss of water (H₂O) and carbon monoxide (CO). Another significant fragmentation would be the cleavage of the N-CH₂ bond to generate a stable 5-chloroindole (B142107) radical cation or a related fragment. nih.govscirp.orgnih.gov

Table 4: Predicted Key MS/MS Fragment Ions from Precursor [C₁₀H₉ClNO₂]⁺

| Fragment m/z (³⁵Cl) | Proposed Formula | Neutral Loss | Description |

|---|---|---|---|

| 164.0207 | C₉H₇³⁵ClN⁺ | CO + H₂O | Loss of carboxyl group and water |

| 151.0156 | C₈H₅³⁵ClN⁺ | CH₂COOH | Cleavage of the N-CH₂ bond |

This multi-faceted spectroscopic approach, combining various NMR and MS techniques, provides a comprehensive and definitive characterization of the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound reveals characteristic absorption bands that confirm its structure.

The most prominent feature is the broad absorption band typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. nist.govmasterorganicchemistry.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak, generally between 1700-1725 cm⁻¹. masterorganicchemistry.comresearchgate.net The presence of the indole ring is confirmed by several bands. The N-H stretching vibration of the indole moiety is absent as the nitrogen is substituted, a key differentiating feature from its indol-3-yl isomer. researchgate.net C-H stretching vibrations from the aromatic ring are observed around 3000-3100 cm⁻¹. C=C stretching vibrations within the indole ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the indole ring can be found in the 1200-1350 cm⁻¹ range. Finally, the C-Cl stretching vibration from the chloro-substituent on the benzene ring is expected to produce a band in the fingerprint region, typically between 600-800 cm⁻¹. docbrown.info

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C-H Stretch | Aromatic (Indole) | 3000-3100 | Medium |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong, Sharp |

| C=C Stretch | Aromatic (Indole) | 1450-1600 | Medium-Strong |

| C-N Stretch | Indole Ring | 1200-1350 | Medium |

Note: The exact positions of these bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film) and the molecular environment.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not widely published, the procedure would involve growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. nih.gov

For this compound, X-ray analysis would be expected to reveal a planar indole ring system. The acetic acid side chain would be positioned at the N1 position of the indole ring. In the solid state, it is highly probable that the carboxylic acid groups would form intermolecular hydrogen bonds, creating dimeric structures or extended networks, which significantly influence the crystal packing and physical properties of the compound. The analysis would also precisely locate the chlorine atom at the C5 position of the indole ring.

Table 2: Illustrative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | Lengths of the unit cell axes (Å) |

| Unit Cell Angles (α, β, γ) | Angles of the unit cell axes (°) |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| Calculated Density (ρ) | Density of the crystal (g/cm³) |

Note: This table represents the type of data obtained from an X-ray crystallography experiment. The specific values would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating, identifying, and purifying compounds. Various chromatographic methods are employed to assess the purity of this compound and to monitor its synthesis.

HPLC is a high-resolution technique used for the quantitative analysis and purification of chemical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov In this method, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical method would involve a gradient elution, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic or acetic acid to suppress ionization) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. nih.govasm.org Detection is commonly achieved using a UV detector, set to a wavelength where the indole chromophore absorbs strongly (typically around 280 nm). This method allows for the separation of the target compound from starting materials, byproducts, and other impurities, enabling accurate purity assessment.

Table 3: Typical RP-HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 20% B to 100% B over 25 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

UPLC is an advancement of HPLC that uses columns with smaller particle sizes (typically <2 µm), allowing for higher resolution, greater sensitivity, and significantly faster analysis times. jabonline.in The principles are the same as HPLC, but the higher operating pressures result in sharper peaks and better separation efficiency. A UPLC method for this compound would provide a rapid and highly accurate assessment of purity, often reducing run times from over 20 minutes to just a few minutes. jabonline.in This is particularly advantageous for high-throughput screening or process monitoring.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. aga-analytical.com.plthieme.de A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then placed in a chamber with a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their polarity.

For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 5-chloroindole) and the formation of the product. researchgate.net A common eluent system might be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. After development, the spots are visualized, often under UV light (254 nm), where the indole ring will quench the plate's fluorescence. epfl.ch The relative positions of the spots (Rf values) indicate the progress of the reaction.

Potentiometric and Spectroscopic Methods for Acidity (pKa) Determination

The acid dissociation constant (pKa) is a critical physicochemical parameter that quantifies the acidity of a compound. For this compound, the pKa value is determined by the dissociation of the carboxylic acid proton.

Potentiometric titration is a classic method for pKa determination. core.ac.ukscience.gov It involves dissolving a precise amount of the acid in a suitable solvent (often a water-cosolvent mixture) and titrating it with a standardized solution of a strong base, such as sodium hydroxide. The pH of the solution is monitored using a calibrated pH electrode as the base is added. The pKa is the pH at which the acid is half-neutralized (i.e., when the concentrations of the acidic form and its conjugate base are equal). core.ac.uk The titration curve (pH vs. volume of titrant) shows an inflection point at the equivalence point, and the pKa can be read directly from the halfway point.

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer an alternative way to determine pKa. ulm.eduijper.org This method leverages the fact that the protonated (acidic) and deprotonated (conjugate base) forms of a molecule often have different UV-Vis absorption spectra. A series of buffered solutions with known pH values are prepared, and a constant concentration of this compound is added to each. The absorbance spectrum is recorded for each solution. By analyzing the change in absorbance at a specific wavelength as a function of pH, the ratio of the two species can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation. ijper.org

Table 4: Data for Spectroscopic pKa Determination

| Buffer pH | Absorbance at λ_max (e.g., 285 nm) | [A⁻]/[HA] Ratio | log([A⁻]/[HA]) |

|---|---|---|---|

| 2.0 | 0.150 (Abs_HA) | - | - |

| 3.0 | 0.235 | 0.14 | -0.85 |

| 3.5 | 0.380 | 0.45 | -0.35 |

| 4.0 (pKa) | 0.525 (Midpoint) | 1.00 | 0.00 |

| 4.5 | 0.670 | 2.22 | 0.35 |

| 5.0 | 0.815 | 5.54 | 0.74 |

Note: The data in this table is hypothetical and for illustrative purposes to show how absorbance changes with pH around the pKa value.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides a direct means of verifying the empirical formula against the theoretical composition. The technique quantitatively measures the percentage by weight of key elements within the sample, typically carbon (C), hydrogen (H), and nitrogen (N), and in this case, also chlorine (Cl).

The verification of the elemental composition is a critical checkpoint for confirming the identity and assessing the purity of a synthesized compound. By comparing the experimentally determined percentages of each element with the calculated theoretical values derived from the compound's molecular formula (C₁₀H₈ClNO₂), researchers can ascertain whether the correct product has been formed and whether significant impurities are present.

For a compound to be considered pure, the experimentally found values should closely match the calculated theoretical percentages. In contemporary chemical literature, a deviation of within ±0.4% is generally considered acceptable for validation of a compound's elemental composition. nih.gov

The theoretical elemental composition of this compound, derived from its molecular formula, is presented below. Experimental determination of these values would be a standard procedure in the comprehensive characterization of this compound.

Table 1: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 57.29 |

| Hydrogen | H | 3.85 |

| Chlorine | Cl | 16.91 |

| Nitrogen | N | 6.68 |

| Oxygen | O | 15.27 |

In Vitro Biological Activity and Pharmacological Investigations of 2 5 Chloro 1h Indol 1 Yl Acetic Acid Derivatives

Antimicrobial Efficacy

The indole (B1671886) ring is a fundamental component of molecules with demonstrated antimicrobial properties. nih.gov Its derivatives have been synthesized and evaluated for their ability to inhibit the growth of a wide spectrum of pathogenic microorganisms, including drug-resistant strains. nih.govekb.eg The introduction of a chloro-substituent at the 5-position of the indole ring, combined with an acetic acid side chain at the N-1 position, provides a structural backbone for developing novel antimicrobial candidates.

Derivatives of 5-chloro-indole have been assessed for their in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. Studies on various indole derivatives have demonstrated their potential to combat clinically relevant bacteria. nanobioletters.comresearchgate.net For instance, certain 5-chloro-3-phenyl-1H-indole-2-carbonyl derivatives have been screened against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. researchgate.net The results from these studies indicate that specific structural modifications, such as the presence of chloro groups on associated aromatic rings, can enhance antibacterial efficacy. researchgate.net

Research has shown that indole derivatives can be effective against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action, while varied, often involves the disruption of bacterial physiological processes such as cell division, biofilm formation, and virulence. nih.gov

In addition to antibacterial properties, indole-based compounds have been investigated for their effectiveness against fungal pathogens. Screening of 5-chloro-indole derivatives has included tests against fungi like Candida albicans and Aspergillus niger. researchgate.net C. albicans is a common opportunistic yeast that can cause significant infections, particularly in immunocompromised individuals. The evaluation of antifungal activity is a critical component in the development of broad-spectrum antimicrobial agents. Studies have shown that the presence of certain functional groups, such as a hydroxy group on an associated phenyl ring, can improve the antifungal activity of indole derivatives. researchgate.net

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible microbial growth. For derivatives of 5-chloro-indole, MIC values are determined through standardized microdilution techniques. nanobioletters.com These values allow for a direct comparison of the activity of different derivatives against various microbial strains.

While specific MIC data for 2-(5-chloro-1H-indol-1-yl)acetic acid is not extensively detailed in the provided research, related 5-chloro-indole structures have been evaluated. The table below presents hypothetical MIC values for illustrative purposes, based on findings for analogous indole derivatives.

| Compound Derivative | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) |

| Derivative A | 32 | 64 | 128 |

| Derivative B | 16 | 32 | 64 |

| Derivative C | 64 | 128 | >128 |

This table is for illustrative purposes and does not represent empirically verified data for this compound itself.

Anti-inflammatory Properties

The indole acetic acid structure is reminiscent of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, suggesting that derivatives of this compound may possess anti-inflammatory properties. nih.govresearchgate.net The primary mechanism for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. mdpi.comjpp.krakow.pl

The anti-inflammatory potential of a compound is initially assessed using in vitro models that measure its effect on key components of inflammatory pathways. A primary pathway involves the conversion of arachidonic acid to prostaglandins (B1171923) by COX enzymes. jpp.krakow.pl Prostaglandins are lipid mediators that contribute to the classic signs of inflammation, including pain and swelling. jpp.krakow.pl In vitro assays typically involve measuring the inhibition of prostaglandin (B15479496) synthesis in cell-based systems or with purified enzymes. The ability of this compound derivatives to modulate these pathways is a key indicator of their potential as anti-inflammatory agents.

There are two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is induced during inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses. jpp.krakow.pl Consequently, selective inhibition of COX-2 over COX-1 is a desirable characteristic for an anti-inflammatory drug, as it may reduce the risk of gastrointestinal side effects associated with traditional NSAIDs. mdpi.comjpp.krakow.pl

The indole moiety is recognized as a valuable scaffold for designing selective COX-2 inhibitors. nih.gov Research has focused on synthesizing indole derivatives that exhibit high affinity and selectivity for the COX-2 active site. nih.govresearchgate.net The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. The ratio of IC50 values for COX-1 versus COX-2 determines the selectivity index (SI).

The following table shows representative IC50 and selectivity index data for known COX inhibitors and illustrates the type of data sought for novel indole derivatives.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) |

| Ibuprofen | 3.1 researchgate.net | 1.2 researchgate.net | 2.6 |

| Celecoxib | 6.34 researchgate.net | 0.56 researchgate.net | 11.3 |

| Indole Derivative X | >100 | 0.75 | >133 |

This table includes data for reference compounds and a hypothetical indole derivative to illustrate the concept of COX-2 selectivity.

Studies on various indole-based compounds have demonstrated excellent COX-2 inhibitory activity and high selectivity, suggesting that derivatives of this compound could be promising candidates for development as newer, safer anti-inflammatory agents. researchgate.netrsc.org

Anticancer and Cytotoxicity Studies

The evaluation of novel chemical entities for their potential to combat cancer is a cornerstone of modern drug discovery. Derivatives of 5-chloro-indole have demonstrated notable antiproliferative and cytotoxic effects in various preclinical models.

The cytotoxic potential of 5-chloro-indole derivatives has been extensively evaluated against a panel of human cancer cell lines using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell viability by measuring the metabolic activity of mitochondria, which reflects the number of living cells.

A series of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and related pyrido[3,4-b]indol-1-ones were synthesized and evaluated for their antiproliferative activity. Several of these compounds exhibited potent effects, with GI₅₀ (concentration for 50% growth inhibition) values in the nanomolar range. For instance, compounds designated 5f and 5g showed significant activity against a panel of four cancer cell lines. indexcopernicus.com Similarly, a series of 5-chloro-indole-2-carboxylate derivatives also displayed potent antiproliferative activity, with compound 3e being the most potent derivative, outperforming the reference drug erlotinib (B232) in certain assays. brieflands.com

The antiproliferative activities of selected 5-chloro-indole derivatives are summarized below.

| Compound | Cancer Cell Line | GI₅₀ (nM) | Reference |

|---|---|---|---|

| 5f | Panc-1 (Pancreatic) | 31 | indexcopernicus.com |

| 5f | MCF-7 (Breast) | 35 | indexcopernicus.com |

| 5f | A-549 (Lung) | 32 | indexcopernicus.com |

| 5f | HT-29 (Colon) | 34 | indexcopernicus.com |

| 5g | Panc-1 (Pancreatic) | 33 | indexcopernicus.com |

| 5g | MCF-7 (Breast) | 37 | indexcopernicus.com |

| 5g | A-549 (Lung) | 35 | indexcopernicus.com |

| 5g | HT-29 (Colon) | 36 | indexcopernicus.com |

| 3e | Panc-1 (Pancreatic) | 29 | brieflands.com |

| 3e | MCF-7 (Breast) | 30 | brieflands.com |

| 3e | A-549 (Lung) | 31 | brieflands.com |

| Erlotinib (Reference) | Panc-1 (Pancreatic) | 33 | brieflands.com |

The data obtained from cytotoxicity screenings allow for a comparative analysis of a compound's activity against various cancer types. Such analyses are crucial for identifying potential selectivity and understanding the spectrum of activity.

The 5-chloro-indole derivatives 5f , 5g , and 3e demonstrated broad-spectrum antiproliferative activity with consistently low nanomolar GI₅₀ values across pancreatic (Panc-1), breast (MCF-7), lung (A-549), and colon (HT-29) cancer cell lines. indexcopernicus.combrieflands.com This suggests that their mechanism of action targets a fundamental process common to these different cancer phenotypes. Compound 3e was noted to be more effective than the reference drug erlotinib against pancreatic, breast, and lung cancer cell lines. brieflands.com

In other studies, different indole derivatives have shown selective cytotoxicity. For example, certain (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) derivatives were found to be selectively cytotoxic against the HCT-116 colon cancer cell line when screened against a panel that also included lung, breast, and skin cancer cells. acs.org This highlights how structural modifications to the indole scaffold can tune the biological activity and selectivity towards specific cancer phenotypes.

The brine shrimp lethality assay (BSLA) is a simple, rapid, and cost-effective method for the preliminary screening of the cytotoxic potential of chemical compounds. brieflands.comnih.gov This in vivo assay utilizes brine shrimp (Artemia salina) nauplii to determine the concentration of a substance that is lethal to 50% of the tested population (LC₅₀). mdpi.com

The procedure involves hatching brine shrimp eggs in artificial seawater and exposing a set number of nauplii to various concentrations of the test compound. bepls.com After a 24-hour exposure period, the number of surviving nauplii is counted, and the LC₅₀ value is calculated using statistical methods like probit analysis. mdpi.com A low LC₅₀ value is indicative of high cytotoxicity and suggests the presence of potent bioactive compounds. brieflands.com According to established toxicity indices, an LC₅₀ value below 1000 µg/mL is considered bioactive. bepls.com

The BSLA serves as an excellent preliminary toxicity screen that can guide further, more complex investigations, such as assays on human cancer cell lines. nih.gov It is a valuable tool in natural product discovery and the initial evaluation of novel synthetic molecules, including derivatives of this compound, to prioritize compounds for more detailed pharmacological studies. brieflands.combepls.com

Enzyme Inhibition Studies

Enzymes are critical regulators of cellular processes, and their dysregulation is often implicated in disease. Consequently, enzyme inhibition is a major strategy in drug development. nih.gov Derivatives of this compound have been investigated as inhibitors of key enzymes involved in diabetic complications and cancer.

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation contributes to the pathogenesis of diabetic complications. Therefore, aldose reductase inhibitors (ARIs) are a promising therapeutic approach. researchgate.netbibliotekanauki.pl

Indole-1-acetic acid derivatives have been identified as a class of ARIs. nih.gov A closely related analog, [5-(Benzyloxy)-1H-indol-1-yl]acetic acid , has been shown to be a potent inhibitor of both rat and human aldose reductase, with IC₅₀ values in the submicromolar and low micromolar range, respectively. nih.govresearchgate.net This suggests that the 5-substituted indole-1-acetic acid scaffold is a promising template for potent ARIs.

| Compound | Enzyme Source | IC₅₀ (µM) | Reference |

|---|---|---|---|

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Rat Lens Aldose Reductase | 0.61 | researchgate.net |

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Human Recombinant Aldose Reductase | 2.1 | researchgate.net |

Kinetic analysis is essential to understand the mechanism by which a compound inhibits an enzyme. Studies on another indole-acetic acid derivative, (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]Indole-8-yl)-acetic acid , revealed an uncompetitive type of inhibition with respect to both the substrate (D,L-glyceraldehyde) and the cofactor (NADPH). montclair.edu This uncompetitive mechanism indicates that the inhibitor binds to the enzyme-substrate complex, which can be particularly effective under high substrate conditions, such as hyperglycemia. montclair.edu Molecular modeling studies suggest that the higher efficacy of 1-indole acetic acid derivatives over their 3-indole counterparts is due to a stronger electrostatic interaction with the NADP+ cofactor in the enzyme's active site. researchgate.net

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their aberrant activity is a hallmark of many cancers. nih.gov This makes them prime targets for anticancer drug development. The indole framework is a well-established scaffold for designing protein kinase inhibitors. acs.org

Recent studies have demonstrated that derivatives of 5-chloro-indole are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, including clinically relevant mutants like T790M that confer resistance to some therapies. The compounds 5f and 5g showed potent inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant EGFRT790M mutant, with IC₅₀ values in the nanomolar range. Another series of 5-chloro-indole-2-carboxylate derivatives also showed potent inhibition against mutant EGFR and BRAFV600E kinases. brieflands.com

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 5f | EGFRWT | 68 | |

| 5g | EGFRWT | 74 | |

| 5f | EGFRT790M | 9.5 | |

| 5g | EGFRT790M | 11.9 | |

| 3e | EGFRT790M | 68 | brieflands.com |

| 3e | BRAFV600E | 89 | brieflands.com |

| Osimertinib (Reference) | EGFRT790M | 8 | |

| Erlotinib (Reference) | EGFRWT | 80 |

Molecular docking studies have provided insight into the binding mechanism. The 5-chloro-indolyl moiety of these inhibitors inserts deep into the hydrophobic pocket of the kinase active site. The indole NH group typically forms a crucial hydrogen bond interaction with the enzyme's hinge region, mimicking the binding of the adenine (B156593) ring of ATP, which is characteristic of ATP-competitive inhibitors.

Screening against Other Relevant Molecular Enzyme Targets

Derivatives of the 5-chloro-indole scaffold have been the subject of various screening programs to determine their inhibitory activity against a range of molecular enzyme targets relevant to disease pathology. Research has primarily focused on kinases and other enzymes implicated in cancer and inflammation.

One area of significant investigation has been the inhibition of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are crucial targets in oncology. A series of novel 5-chloro-indole-2-carboxylate derivatives were synthesized and evaluated for their antiproliferative activity. Several of these compounds demonstrated potent inhibition of both wild-type EGFR and the resistance-conferring EGFRT790M mutant, as well as the BRAFV600E mutant. For instance, certain 5-chloro-3-((substituted-amino)methyl)-1H-indole-2-carboxylate derivatives exhibited IC₅₀ values against EGFR in the nanomolar range, with some being more potent than the reference compound erlotinib. Specifically, an m-piperidinyl derivative showed an IC₅₀ of 68 nM, which was 1.2-fold more potent than erlotinib (IC₅₀ = 80 nM). researchgate.net

In addition to kinases, other classes of enzymes have been targeted. For example, halo-substituted ester/amide-based derivatives have been investigated as inhibitors of urease. One study reported a 2-chloro-substituted derivative that exhibited remarkable inhibitory activity against jack bean urease with an IC₅₀ value of 1.6 ± 0.2 nM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 472.1 ± 135.1 nM). nih.gov

Furthermore, indole acetic acid sulfonate derivatives have been synthesized and evaluated as inhibitors of ectonucleotidases, enzymes that play a role in cancer by generating high levels of adenosine (B11128) in the tumor microenvironment. Several of these derivatives, which incorporate the indole acetic acid backbone, showed potent inhibitory activity against human ectonucleotidases in the sub-micromolar range. researchgate.net

Table 1: Enzyme Inhibitory Activity of Selected 5-Chloro-Indole Derivatives

| Compound Class | Target Enzyme | Key Derivative | IC₅₀ Value | Reference |

| 5-chloro-indole-2-carboxylate | EGFR | m-piperidinyl derivative | 68 nM | researchgate.net |

| 5-chloro-indole-2-carboxylate | BRAFV600E | m-piperidinyl derivative | Potent activity reported | researchgate.net |

| Halo-substituted ester/amide | Jack Bean Urease | 2-chloro-substituted derivative | 1.6 ± 0.2 nM | nih.gov |

| Indole acetic acid sulfonate | Ectonucleotidases (h-e5′NT) | Para-fluoro substituted | 0.37 µM | researchgate.net |

Antioxidant Activity

The antioxidant potential of indole derivatives, including those related to this compound, has been explored through various in vitro assays that measure their ability to neutralize free radicals and reduce oxidative stress.

Free radical scavenging assays are commonly used to evaluate the antioxidant capacity of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method. In a study of Schiff base triazoles derived from indole-3-acetic acid, the antioxidant potential was assessed at various concentrations. One derivative, compound 5b , was identified as the most active in the series, exhibiting 32% inhibition of the DPPH radical at a concentration of 50 μg/mL. nih.gov Another investigation on 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid also confirmed significant antiradical activity in the DPPH test, where one molecule of the compound was found to quench 1.48 ± 0.06 DPPH radicals. nih.gov

While specific DPPH, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) data for this compound itself are not extensively reported, the general antioxidant properties of the indole acetic acid scaffold suggest potential activity. The indole nucleus can act as an electron donor, a key feature for scavenging free radicals. nih.gov

Table 2: Antioxidant Activity of Representative Indole-3-Acetic Acid Derivatives

| Assay | Compound Series | Most Active Compound | Result | Reference |

| DPPH | Schiff base triazoles | Compound 5b | 32% inhibition at 50 μg/mL | nih.gov |

| TAC | Schiff base triazoles | Compound 5b | Good potential reported | nih.gov |

| TRP | Schiff base triazoles | Compound 5b | Good potential reported | nih.gov |

| DPPH | Triazino[5,6-b]indole-5-acetic acid | Compound 1 | 1.48 ± 0.06 radicals quenched per molecule | nih.gov |

Receptor Modulation and Antagonism

Derivatives of this compound have been investigated for their ability to modulate the activity of key receptors involved in inflammatory and neurological pathways.

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that mediates the pro-inflammatory effects of prostaglandin D2 (PGD2). Antagonists of this receptor are of significant interest for the treatment of allergic and inflammatory diseases. The indole acetic acid scaffold has been identified as a key pharmacophore for CRTH2 antagonism. nih.gov

Research has led to the discovery of a novel class of potent CRTH2 antagonists based on a spiro-indolinone structure. One such compound, a (5-chloro-2,2′,5′-trioxo-spiro[indole-3,3′-pyrrolidin]-1-yl)acetic acid derivative, was identified through high-throughput screening. This compound displayed antagonist activity in a GTPγS binding assay with an IC₅₀ value of 418 nM. nih.gov This finding highlights the potential of the (5-chloro-1H-indol-1-yl)acetic acid framework in designing potent and selective CRTH2 receptor antagonists.

Table 3: CRTH2 Antagonist Activity

| Compound Class | Assay | IC₅₀ Value | Reference |

| Spiro-indolinone derivative of (5-chloro...indol-1-yl)acetic acid | GTPγS Binding | 418 nM | nih.gov |

While direct data on the CB1 allosteric modulatory effects of this compound derivatives is limited, extensive research has been conducted on structurally related 5-chloro-indole-2-carboxamide derivatives. These compounds have been identified as some of the first allosteric modulators of the Cannabinoid Receptor 1 (CB1).

One of the most studied compounds is Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide). In vitro equilibrium binding assays showed that Org27569 significantly increased the binding of the CB1 receptor agonist [³H]CP 55,940, indicating a positive cooperative allosteric effect. Conversely, it caused a partial decrease in the binding of the CB1 inverse agonist [³H]SR 141716A, suggesting negative binding cooperativity.

Despite enhancing agonist binding, these indole-2-carboxamide derivatives functionally act as insurmountable antagonists. In functional assays, such as reporter gene and GTPγS binding assays, Org27569 elicited a significant reduction in the maximum effect (Eₘₐₓ) of CB1 receptor agonists. This complex profile, characterized by positive cooperativity in binding assays but negative modulation in functional assays, demonstrates that the 5-chloro-indole scaffold can serve as a template for developing potent allosteric modulators of the CB1 receptor. Structure-activity relationship studies have confirmed that an electron-withdrawing group, such as chloro at the C5 position of the indole ring, is beneficial for this activity.

Table 4: Allosteric Modulatory Effects of a 5-Chloro-Indole-2-Carboxamide Derivative (Org27569) on CB1 Receptor

| Assay Type | Effect on Agonist ([³H]CP 55,940) | Effect on Inverse Agonist ([³H]SR 141716A) | Functional Outcome | Reference |

| Equilibrium Binding | Increased binding (Positive cooperativity) | Incomplete decreased binding (Negative cooperativity) | N/A | |

| Functional Assays (e.g., GTPγS) | Reduction in Eₘₐₓ (Negative modulation) | N/A | Insurmountable antagonism |

Structure Activity Relationship Sar and Mechanistic Elucidation

Elucidation of Molecular Mechanisms of Action for 2-(5-chloro-1H-indol-1-yl)acetic acid

A thorough understanding of a compound's mechanism of action is fundamental to pharmacology and drug discovery. This involves identifying its molecular targets, understanding its impact on cellular pathways, and characterizing the specifics of its interaction with biological molecules.

Identification of Specific Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)

No specific molecular targets for this compound have been identified in the reviewed literature. While indole-containing compounds are known to interact with a wide range of biological targets, including enzymes and receptors, data pinpointing the specific binding partners for this particular molecule are absent. For instance, studies on other indole (B1671886) derivatives have shown inhibition of enzymes like ectonucleotidases, but this cannot be directly attributed to this compound without specific experimental evidence. nih.gov

Analysis of Cellular Pathways and Signaling Cascades Modulated (e.g., Cell Growth, Apoptosis)

Information detailing the modulation of specific cellular pathways or signaling cascades by this compound is not available. Research on related compounds, such as certain 5-chloro-indole-2-carboxylate derivatives, has indicated effects on pathways like EGFR and BRAF, which are crucial in cancer cell proliferation. mdpi.com However, these findings are not directly applicable to the 1-yl acetic acid derivative. The general biological effects of indole-3-acetic acid (IAA) on cell signaling are well-documented, but this does not provide specific insights into the actions of its 5-chloro, N-1 substituted analog. nih.govnih.gov

Characterization of Ligand-Target Binding Interactions and Affinities

Without the identification of a specific molecular target, the characterization of ligand-target binding interactions and affinities for this compound cannot be performed. Such studies typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and various binding assays to determine the precise nature of the interaction, including hydrogen bonds, hydrophobic interactions, and binding constants (e.g., IC50, Ki).

Influence of Structural Modifications on Biological Activity

Structure-activity relationship studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves systematically modifying the chemical structure and assessing the impact on its biological activity.

Impact of Halogenation (e.g., Chlorine at C5) on Potency and Selectivity

The presence of a chlorine atom at the C5 position of the indole ring is a common feature in many biologically active molecules. Halogenation can influence a compound's properties in several ways, including its lipophilicity, electronic distribution, and metabolic stability, which in turn can affect its potency and selectivity. For example, in a series of 1H-indole-2-carboxamides, a chloro or fluoro group at the C5 position was found to enhance potency at the CB1 receptor. nih.gov Similarly, 5-chloroindole (B142107) itself has been identified as a potent positive allosteric modulator of the 5-HT₃ receptor. nih.gov However, specific studies quantifying the impact of the C5 chlorine on the activity of 2-(1H-indol-1-yl)acetic acid are lacking.

Effects of Other Functional Group Substitutions on Pharmacological Profiles

The pharmacological activity of derivatives based on the 5-chloro-indole scaffold is significantly influenced by substitutions at various positions on the indole ring and the side chain. Research into new antiproliferative agents targeting epidermal growth factor receptor (EGFR) pathways, including resistant mutants like EGFRT790M and BRAFV600E, has provided valuable SAR data. mdpi.comnih.gov

Studies on a series of 5-chloro-indole-2-carboxylates demonstrated that the nature of the substituent on an attached phenyl ring plays a critical role in inhibitory activity. mdpi.com For instance, the substitution pattern on a phenyl ring attached to the carboxylate group modulates the potency against EGFR and BRAFV600E. The m-piperidin-1-yl derivative (Compound 3e ) was identified as the most potent against EGFR, with an IC₅₀ value of 68 nM, which is 1.2-fold more potent than the reference drug erlotinib (B232). mdpi.com Similarly, this compound showed the most potent activity against BRAFV600E among the tested series. mdpi.com These findings suggest that the position and nature of the cyclic amine substituent are key determinants of activity.

Further modifications to the indole core, such as the introduction of a 2-methoxyvinyl group at the 3-position of the 5-chloro-indole ring, have also been explored. nih.gov In a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, the groups attached to the carboxamide nitrogen were varied. Derivatives incorporating a 4-benzylpiperazin-1-yl (Compound 5f ) or a 4-benzoylpiperazin-1-yl (Compound 5g ) moiety exhibited the most potent inhibitory activity against the EGFRT790M mutant, with IC₅₀ values of 9.5 nM and 11.9 nM, respectively, comparable to the reference osimertinib. nih.gov This highlights the importance of bulky, aromatic substituents on the piperazine (B1678402) ring for potent inhibition of the mutant enzyme.

The collective data indicate that for antiproliferative activity, substitutions at positions other than the foundational 5-chloro position are crucial. Specifically, modifications at the 2-position (with substituted carboxamides or carboxylates) and the 3-position (with groups like methoxyvinyl) significantly modulate the pharmacological profile, particularly as inhibitors of key signaling proteins like EGFR and BRAF. mdpi.comnih.gov

| Compound | Scaffold | Substituent (R) | Target | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|---|

| 3b | 5-chloro-indole-2-carboxylate | p-pyrrolidin-1-yl | EGFR | 74 nM | mdpi.com |

| 3e | 5-chloro-indole-2-carboxylate | m-piperidin-1-yl | EGFR | 68 nM | mdpi.com |

| 5f | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | 4-benzylpiperazin-1-yl | EGFRT790M | 9.5 nM | nih.gov |

| 5g | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | 4-benzoylpiperazin-1-yl | EGFRT790M | 11.9 nM | nih.gov |

| Erlotinib | Reference | - | EGFR | 80 nM | mdpi.com |

| Osimertinib | Reference | - | EGFRT790M | 8 nM | nih.gov |

Conformational Analysis and Bioactive Conformations of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, the key sources of flexibility are the rotatable bonds in the acetic acid side chain, specifically the N1-Cα and Cα-C(O) bonds. The rotation around these bonds determines the spatial orientation of the carboxylic acid group relative to the indole ring.

The bioactive conformation—the specific shape the molecule adopts when binding to its biological target—has been elucidated for related derivatives through computational molecular docking studies. In the context of EGFR inhibition, docking studies of 5-chloro-indole-2-carboxylate derivatives revealed that the ligand's indole-2-carboxylate (B1230498) moiety binds deep within the hydrophobic pocket of the enzyme's active site. mdpi.com A crucial interaction involves the formation of hydrogen bonds with key amino acid residues such as Met790 and Lys745. mdpi.com

Similarly, docking of potent 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide inhibitors into the EGFR active site showed that the 5-chloro-indolyl part inserts deep into a hydrophobic pocket. nih.gov The indole NH group acts as a hydrogen bond donor to the side chain of Asp855. nih.gov Meanwhile, substituents on the carboxamide, such as a quaternary amine, can form ionic bonds and hydrogen bonds with residues like Asp800 at the entrance of the binding site. nih.gov These studies underscore that the bioactive conformation is one that orients the indole core and its substituents to maximize favorable interactions—hydrophobic, hydrogen bonding, and ionic—with the protein target.

Computational Chemistry and in Silico Modeling for 2 5 Chloro 1h Indol 1 Yl Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties with a good balance between accuracy and computational cost.

Prediction of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

DFT calculations can provide significant insights into the electronic properties of 2-(5-chloro-1H-indol-1-yl)acetic acid. The distribution of electrons within the molecule, its molecular orbitals, and various reactivity descriptors can be determined.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govmdpi.com A smaller gap suggests higher reactivity. For indole (B1671886) derivatives, the HOMO is typically located over the indole ring, indicating its electron-donating nature, while the LUMO is often distributed over the fused ring system. nih.gov

Key reactivity descriptors that can be calculated from the HOMO and LUMO energies include:

Electron Affinity (A): -ELUMO

Ionization Potential (I): -EHOMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): μ2 / (2η) where μ is the electronic chemical potential (μ = -χ).

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a relatively electron-rich region on the indole nucleus, with the chloro group also influencing the charge distribution.

Computational Validation of Spectroscopic Data and Vibrational Frequencies

DFT calculations can be employed to compute theoretical spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These computed spectra can be compared with experimental data to validate the molecular structure and aid in the assignment of spectral peaks. nih.govnih.gov

The vibrational frequencies of this compound can be calculated, and the resulting theoretical IR spectrum can be generated. Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds. By comparing the calculated frequencies and intensities with an experimental IR spectrum, a detailed understanding of the molecule's vibrational properties can be achieved. For instance, the characteristic C=O stretching frequency of the carboxylic acid group and the N-H stretching of the indole ring can be precisely identified and compared. researchgate.net

Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and compared to experimental spectra. This is particularly useful for complex molecules where spectral interpretation can be challenging. The calculated chemical shifts can confirm the assignment of protons and carbons in the indole ring, the acetic acid side chain, and the effects of the chloro-substituent on the electronic environment of nearby nuclei. nih.gov

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, molecular docking can be used to explore its potential interactions with various biological targets.

Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov Molecular docking studies on various indole derivatives have identified several potential protein targets. For instance, indole-based compounds have been docked into the active sites of enzymes like cyclooxygenase (COX), a key target in inflammation, and various protein kinases involved in cancer signaling pathways. ijpsr.comchemrxiv.org

A typical molecular docking workflow for this compound would involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding site.

Generating a 3D conformation of this compound.

Using a docking algorithm to systematically explore different orientations and conformations of the ligand within the protein's active site.

Scoring the resulting poses to estimate the binding affinity.

The results of a docking simulation would reveal the likely binding orientation of the molecule and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the carboxylic acid group of this compound could form hydrogen bonds with polar amino acid residues in the active site, while the indole ring could engage in hydrophobic and π-stacking interactions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions.

An MD simulation of this compound, either in solution or bound to a protein, can reveal:

Conformational Flexibility: The molecule's preferred conformations and the energy barriers between them can be explored. The flexibility of the acetic acid side chain relative to the rigid indole ring is of particular interest. chemrxiv.org

Solvent Effects: The interaction of the molecule with surrounding water molecules can be modeled, providing a more realistic representation of its behavior in a biological environment.

Stability of Ligand-Protein Interactions: If docked into a protein, an MD simulation can assess the stability of the predicted binding pose and the persistence of key interactions over time. nih.gov

For a closely related compound, indole-3-acetic acid, MD simulations have been used to study its interaction with enzymes like horseradish peroxidase, revealing the stability of the complex and the key residues involved in binding. nih.gov Similar simulations for this compound would provide valuable information on how the chloro-substituent and the position of the acetic acid group affect its dynamic properties and interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govresearchgate.net If a QSAR model is successfully developed, it can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of indole derivatives including this compound, the following steps would be necessary:

Data Collection: A dataset of indole derivatives with experimentally determined biological activity (e.g., IC50 values for enzyme inhibition) is required.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

QSAR studies on indole derivatives have been conducted for various biological activities, such as anti-inflammatory (COX-2 inhibition) and anticancer activities. ijpsr.comnih.gov These studies have identified key structural features that contribute to the observed activity. For example, the presence and position of substituents on the indole ring can significantly influence the biological response. nih.gov A QSAR model could potentially predict the biological activity of this compound based on its calculated descriptors, even if it has not been experimentally tested. bio-hpc.euresearchgate.net

In Silico Assessment of Bioavailability and Drug-Likeness Properties

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used to predict these properties and to evaluate the "drug-likeness" of a compound. scispace.com

One of the most well-known guidelines for predicting oral bioavailability is Lipinski's Rule of Five . wikipedia.orgdrugbank.comunits.it This rule states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

The predicted drug-likeness properties for this compound can be calculated using various online tools and software. japsonline.com

| Property | Predicted Value for this compound | Lipinski's Rule of Five |

|---|---|---|

| Molecular Weight | ~209.63 g/mol | ≤ 500 Da |

| LogP | ~2.5 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Violations | 0 | ≤ 1 |

Based on these predictions, this compound adheres to Lipinski's Rule of Five, suggesting it has a good potential for oral bioavailability. researchgate.netresearchgate.net

Other important properties that can be predicted in silico include:

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Number of Rotatable Bonds: Relates to conformational flexibility and oral bioavailability.

Aqueous Solubility: An important factor for absorption.

These in silico predictions provide a valuable initial assessment of the compound's potential as a drug candidate, helping to prioritize compounds for further experimental investigation. nih.govbioflux.com.ro

Future Research Directions and Potential Academic Applications